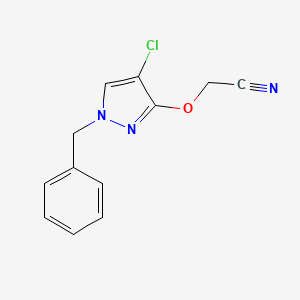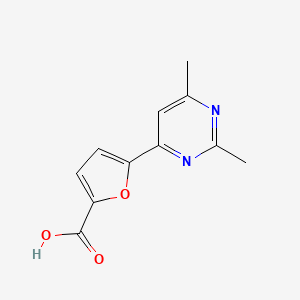
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with an isopropyl group and a pyridine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents include alkyl halides, amines, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperazine or pyridine derivatives
Scientific Research Applications
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1-(6-(4-Isopropylpiperazin-1-yl)-5-methylpyridin-3-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(4-Isopropylpiperazin-1-yl)propan-1-amine: This compound lacks the pyridine ring, making it less versatile in certain applications.
4-Isopropyl-1-piperazinepropanamine trihydrochloride: This derivative has different solubility and stability properties, affecting its use in various contexts
Properties
Molecular Formula |
C16H28N4 |
|---|---|
Molecular Weight |
276.42 g/mol |
IUPAC Name |
1-[5-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C16H28N4/c1-5-15(17)14-10-13(4)16(18-11-14)20-8-6-19(7-9-20)12(2)3/h10-12,15H,5-9,17H2,1-4H3 |
InChI Key |
LGJAGRIHMIOCND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)

![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)





![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)

